![molecular formula C13H15N3O2 B2745520 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 934156-43-1](/img/structure/B2745520.png)
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic compound. It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds have been the subject of extensive research due to their structural similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Another study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure analysis of such compounds is often carried out using molecular docking studies . These studies evaluate the binding mode of the compound and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on their specific structure and substituents . More detailed information would require specific experimental data or computational predictions.Scientific Research Applications
Synthesis Methods
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (referred to as 1-CPMP) can be synthesized using various methods. For instance:
- Condensation Reaction : Trifluoroacetic acid can be used to condense appropriate precursors, yielding regio-isomeric pyrazolo[3,4-b]pyridines . The synthesis typically involves cyclization reactions and functional group manipulations.
Material Science
Mechanism of Action
Target of Action
The primary target of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant changes in cell cycle progression, leading to the inhibition of tumor cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division and proliferation .
Pharmacokinetics
The compound’s potent inhibitory effect on cdk2 suggests it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Future Directions
properties
IUPAC Name |
1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-10(13(17)18)11-7-14-16(12(11)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARVQEXMFKOXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.